2-chloro-7-methyl-5H-purin-6-one
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Overview
Description
2-Chloro-7-methyl-5H-purin-6-one is a chemical compound with the molecular formula C6H5ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-methyl-5H-purin-6-one typically involves the chlorination of 7-methylxanthine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-5H-purin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-7-methyl-5H-purin-6-one, 2-thio-7-methyl-5H-purin-6-one, and 2-alkoxy-7-methyl-5H-purin-6-one.
Oxidation Reactions: Products include this compound oxides.
Reduction Reactions: Products include 2-chloro-7-methyl-5,6-dihydro-purin-6-one.
Scientific Research Applications
2-Chloro-7-methyl-5H-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-7-methyl-5H-purin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their signaling pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methyl-7H-purin-6-ol
- 2-Chloro-7-methyl-7H-purin-8(9H)-one
- 2-Chloro-7-methyl-7,9-dihydro-8H-purin-8-one
Uniqueness
2-Chloro-7-methyl-5H-purin-6-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 2-position and methyl group at the 7-position make it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C6H5ClN4O |
---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
2-chloro-7-methyl-5H-purin-6-one |
InChI |
InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2-3H,1H3 |
InChI Key |
SVJBRMXWRCSTJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC(=NC(=O)C21)Cl |
Origin of Product |
United States |
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